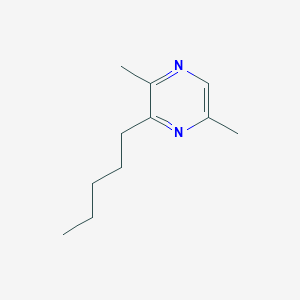
2,5-Dimethyl-3-pentylpyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3-pentylpyrazine is an organic compound with the molecular formula C11H18N2. It belongs to the class of pyrazines, which are nitrogen-containing heterocyclic aromatic compounds. This compound is known for its distinctive aroma and is often used in flavor and fragrance applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dimethyl-3-pentylpyrazine can be synthesized through various methods, including the cyclization of appropriate precursors. One common approach involves the reaction of pentylamine with acetoacetate derivatives under acidic conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the pyrazine ring.
Industrial Production Methods: In an industrial setting, the compound is often produced through large-scale chemical synthesis. This involves the use of reactors and controlled reaction conditions to ensure the efficient formation of the desired product. The process may also include purification steps to remove impurities and obtain a high-purity final product.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-3-pentylpyrazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable reaction conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of pyrazine derivatives with additional oxygen atoms.
Reduction: Reduction reactions can produce reduced forms of the compound, such as pyrazine derivatives with fewer double bonds.
Scientific Research Applications
2,5-Dimethyl-3-pentylpyrazine has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its role as a flavoring agent and its impact on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in pharmaceuticals and nutraceuticals.
Industry: It is widely used in the flavor and fragrance industry due to its distinctive aroma.
Mechanism of Action
The mechanism by which 2,5-Dimethyl-3-pentylpyrazine exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2,5-Dimethyl-3-pentylpyrazine is compared with other similar pyrazine derivatives, such as 2,3-dimethylpyrazine and 2,6-dimethylpyrazine. These compounds share structural similarities but differ in their substitution patterns and properties. The unique combination of methyl and pentyl groups in this compound gives it distinct chemical and biological properties compared to its analogs.
List of Similar Compounds
2,3-Dimethylpyrazine
2,6-Dimethylpyrazine
2,5-Dimethylpyrazine
3,5-Dimethylpyrazine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
56617-69-7 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2,5-dimethyl-3-pentylpyrazine |
InChI |
InChI=1S/C11H18N2/c1-4-5-6-7-11-10(3)12-8-9(2)13-11/h8H,4-7H2,1-3H3 |
InChI Key |
VJNUCPVMBFFSSP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NC(=CN=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















